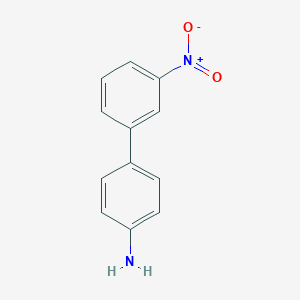

4-Biphenylamine, 3'-nitro-

Description

4-Biphenylamine, 3'-nitro- (IUPAC: 3'-nitro-[1,1'-biphenyl]-4-amine) is an aromatic amine derivative with a nitro (-NO₂) substituent at the 3' position of the biphenyl scaffold.

Key characteristics inferred from analogs:

- Chemical class: Aromatic amine with a nitro functional group.

Properties

CAS No. |

1141-29-3 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-(3-nitrophenyl)aniline |

InChI |

InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2 |

InChI Key |

UIPWYSFUWRTDOG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |

Other CAS No. |

1141-29-3 |

Synonyms |

4AMINO3NITROBIPHENYL |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitro-Substituted Biphenylamines

Notes:

- The 3'-nitro derivative is structurally closer to 4-nitrobiphenyl (4'-NO₂) but differs in substituent position, which may alter metabolic pathways and toxicity .

Halogen-Substituted Derivatives

Comparison :

Alkylated Derivatives

Comparison :

- Alkylation (e.g., ethyl group) can mitigate oxidative degradation and cytotoxicity but may limit industrial applications requiring reactive amine groups .

Physicochemical Properties

*Inferred from structural analogs.

Toxicological Profiles

- 4-Biphenylamine: Confirmed carcinogen (Level A) with cytotoxicity (LD₅₀: 0.479 mM) .

- 4-Nitrobiphenyl: Listed on SIN List due to structural similarity to carcinogenic nitro compounds .

- 3'-Nitro-4-Biphenylamine: Likely carcinogenic due to nitro group metabolic reduction to aromatic amines, a known activation pathway for DNA adduct formation .

- 3'-Fluoro Analog : Lower risk profile; halogen substitution may reduce metabolic activation .

Q & A

Q. What are the standard synthetic routes for preparing 3'-nitro-4-biphenylamine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nitration of biphenylamine derivatives or coupling reactions between nitro-substituted aryl halides and aniline precursors. For example, nitration of 4-biphenylamine under controlled acidic conditions can introduce the nitro group at the 3' position. Alternatively, Ullmann-type coupling of 3-nitrochlorobenzene with 4-aminobiphenyl in the presence of a base (e.g., NaOH) and a copper catalyst may yield the target compound. Key parameters include temperature control (80–120°C), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts like dinitro derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3'-nitro-4-biphenylamine, and what key spectral markers should be analyzed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity. In H NMR, the aromatic proton signals between δ 7.2–8.5 ppm indicate substitution patterns, while the nitro group’s electron-withdrawing effect deshields adjacent protons. Infrared (IR) spectroscopy identifies the nitro stretch (~1520 cm and ~1350 cm). Mass spectrometry (MS) confirms molecular weight (M at m/z 230.2) and fragmentation patterns. Cross-validation with elemental analysis ensures purity .

Q. What safety protocols are essential when handling 3'-nitro-4-biphenylamine in laboratory settings?

Due to its potential toxicity and combustibility, handle the compound in a fume hood with nitrile gloves and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) and acids, which may trigger decomposition. Store in airtight containers under inert gas (N or Ar) at –20°C. In case of exposure, follow first-aid measures: rinse skin with water, seek medical attention, and provide safety data sheets (SDS) to healthcare providers .

Q. What are the common functional group transformations involving the nitro group in 3'-nitro-4-biphenylamine?

The nitro group can be reduced to an amine using catalytic hydrogenation (H, Pd/C) or chemical reductants (e.g., Sn/HCl). This yields 3'-amino-4-biphenylamine, a precursor for azo dyes or pharmaceutical intermediates. Alternatively, nucleophilic aromatic substitution (e.g., with thiols or amines) is feasible under high-temperature or microwave-assisted conditions .

Advanced Research Questions

Q. What strategies can be employed to control regioselectivity during the nitration of biphenylamine derivatives to synthesize 3'-nitro-4-biphenylamine?

Regioselectivity is influenced by directing effects. The amine group on the biphenyl core directs nitration to the para position, while steric hindrance and electronic effects from existing substituents can shift reactivity. Using mixed-acid systems (HNO/HSO) at low temperatures (0–5°C) favors meta-nitration on the second phenyl ring. Computational modeling (DFT) can predict reactive sites, and directing groups (e.g., sulfonic acid) may further tune selectivity .

Q. How should contradictory data regarding the in vitro vs. in vivo toxicity profiles of 3'-nitro-4-biphenylamine be systematically evaluated and resolved?

Contradictions often arise from metabolic differences (e.g., hepatic activation in vivo) or assay limitations (e.g., cell line specificity). Address this by:

- Conducting comparative studies using human hepatocyte models and rodent assays.

- Applying OECD guidelines for reproducibility (e.g., repeated dosing, control groups).

- Analyzing metabolites via LC-MS to identify toxic intermediates. Peer-review frameworks, such as EPA’s Toxicological Review process, emphasize transparency in dose-response analysis and mechanistic studies to resolve discrepancies .

Q. What experimental design considerations are critical when incorporating 3'-nitro-4-biphenylamine into conjugated polymers for optoelectronic applications?

Purity (>99%) is essential to avoid charge-trapping impurities. Functionalize the amine group via Suzuki-Miyaura coupling to attach electron-deficient monomers (e.g., benzothiadiazole). Monitor optoelectronic properties using cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap tuning). Device fabrication (e.g., OLEDs) requires inert-atmosphere processing to prevent amine oxidation .

Q. What catalytic systems or flow chemistry approaches improve the scalability and reproducibility of 3'-nitro-4-biphenylamine synthesis?

Transition-metal catalysts (e.g., CuI/1,10-phenanthroline) enhance coupling efficiency in Ullmann reactions. Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., di-nitration). Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring. For scale-up, optimize solvent systems (e.g., DMF/HO) to facilitate product isolation via crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.